4-bromo-1-isopropyl-5-methyl-3-phenyl-1H-pyrazole
Overview
Description
4-bromo-1-isopropyl-5-methyl-3-phenyl-1H-pyrazole is a useful research compound. Its molecular formula is C13H15BrN2 and its molecular weight is 279.18 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyrazole derivatives are known to be versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
It’s worth noting that pyrazoles are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
Pyrazoles are known to be involved in a variety of biochemical pathways due to their versatile nature .
Result of Action
Pyrazoles are known to be used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .
Action Environment
It’s worth noting that the compound is slightly soluble in water , which could potentially influence its action and stability.
Biochemical Analysis
Biochemical Properties
4-bromo-1-isopropyl-5-methyl-3-phenyl-1H-pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One notable interaction is with liver alcohol dehydrogenase, where it acts as an inhibitor . This inhibition can affect the metabolism of alcohols in the liver, leading to altered biochemical pathways. Additionally, this compound has been shown to interact with titanium tetrachloride to form binary adducts . These interactions highlight the compound’s potential in modulating enzymatic activities and influencing biochemical reactions.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been reported to inhibit oxidative phosphorylation, ATP exchange reactions, and calcium uptake in cells . These actions can lead to disruptions in cellular energy metabolism and calcium homeostasis, which are critical for various cellular functions. Furthermore, the compound’s impact on gene expression and cell signaling pathways can result in altered cellular responses and metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of liver alcohol dehydrogenase involves binding to the enzyme’s active site, preventing the conversion of alcohols to aldehydes . This inhibition can lead to the accumulation of alcohols and subsequent metabolic disturbances. Additionally, the compound’s interaction with titanium tetrachloride suggests a potential for forming stable complexes that can modulate enzymatic activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it can inhibit oxidative phosphorylation and calcium uptake over extended periods, leading to sustained disruptions in cellular metabolism . These temporal effects highlight the importance of monitoring the compound’s stability and degradation in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects, including disruptions in metabolic pathways and cellular functions. Studies have reported dose-dependent inhibition of oxidative phosphorylation and calcium uptake, indicating a threshold beyond which toxic effects become pronounced . These findings underscore the need for careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as liver alcohol dehydrogenase . By inhibiting this enzyme, the compound can alter the metabolic flux of alcohols, leading to changes in metabolite levels and biochemical pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form stable complexes with biomolecules can affect its localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is crucial for elucidating the compound’s overall biochemical effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound’s interactions with enzymes and proteins can direct it to specific cellular compartments, where it exerts its biochemical effects. For instance, its inhibition of liver alcohol dehydrogenase suggests localization within the liver cells . Additionally, the formation of complexes with titanium tetrachloride may influence its distribution within other cellular organelles .
Properties
IUPAC Name |
4-bromo-5-methyl-3-phenyl-1-propan-2-ylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2/c1-9(2)16-10(3)12(14)13(15-16)11-7-5-4-6-8-11/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKUIUJXMNTMPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C2=CC=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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